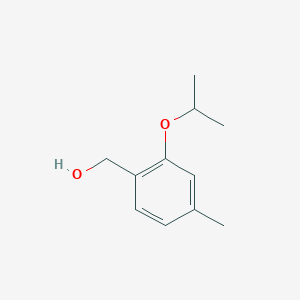
(2-Isopropoxy-4-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropoxy-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with an isopropoxy group at the second position and a methyl group at the fourth position, along with a methanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-isopropoxy-4-methylphenol with formaldehyde under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the methanol group.
Industrial Production Methods: In an industrial setting, the production of (2-Isopropoxy-4-methylphenyl)methanol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final product with high purity.
化学反応の分析
(2-Isopropoxy-4-methylphenyl)methanol: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield the corresponding alcohols or alkanes.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as halides or alkyl groups. Common reagents for these reactions include thionyl chloride (SOCl2) for halogenation and Grignard reagents for alkylation.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkylated derivatives.
科学的研究の応用
(2-Isopropoxy-4-methylphenyl)methanol: has diverse applications in scientific research:
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of various derivatives and complex molecules. Its reactivity with different reagents makes it a valuable building block in synthetic chemistry.
Biology: In biological studies, this compound is used as a probe to investigate cellular processes and molecular interactions. Its unique structure allows for selective binding to specific biomolecules, aiding in the study of biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism by which (2-Isopropoxy-4-methylphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the context of the research or application.
類似化合物との比較
(2-Isopropoxy-4-methylphenyl)methanol: can be compared to other similar compounds, such as (4-isopropoxy-2-methylphenyl)methanol and (2-methoxy-4-methylphenyl)methanol . While these compounds share structural similarities, their unique substituents and functional groups result in different chemical properties and reactivity profiles. The presence of the isopropoxy group in this compound, for example, imparts distinct reactivity compared to the methoxy group in (2-methoxy-4-methylphenyl)methanol.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and pharmaceutical development. Further research and exploration of this compound may lead to new discoveries and advancements in various fields.
特性
IUPAC Name |
(4-methyl-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIXTTVYWABMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
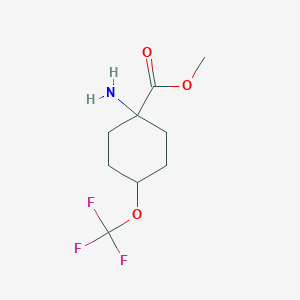
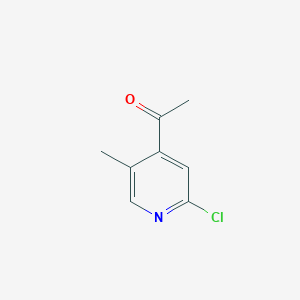
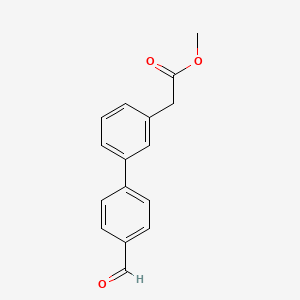
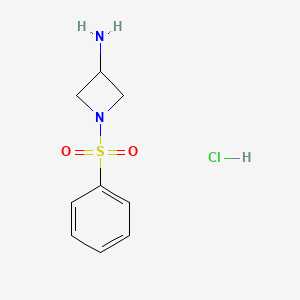
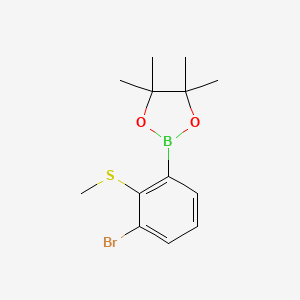
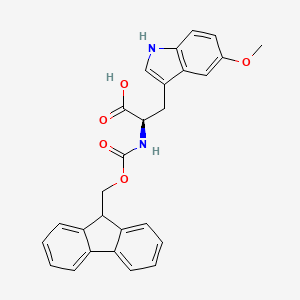
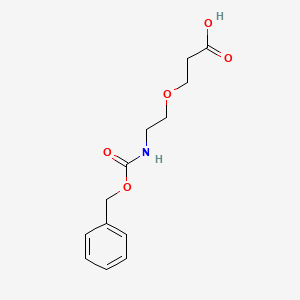
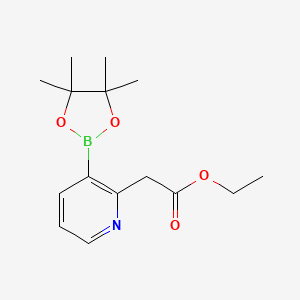
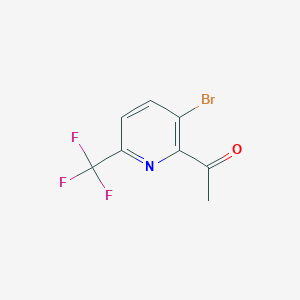
![3-[(2R)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B8096359.png)
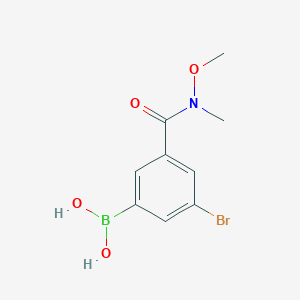
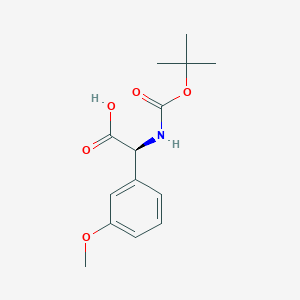
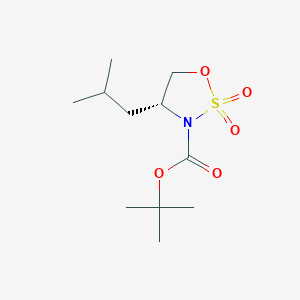
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
